molecular formula C6H4N2O B022336 4-Cyanopyridine N-oxide CAS No. 14906-59-3

4-Cyanopyridine N-oxide

Cat. No. B022336
Key on ui cas rn: 14906-59-3
M. Wt: 120.11 g/mol
InChI Key: QNCSFBSIWVBTHE-UHFFFAOYSA-N
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Patent
US05294612

Procedure details

A mixture of 4-cyanopyridine N-oxide (30 g, 0.25 mol), phosphorous oxychloride (96 ml, 0.35 mol) and phosphorous pentachloride (72 g, 0.38 mol) was refluxed at 120°-130° C. for 6 hours and then stirred at room temperature for 12 hours. The reaction mixture was slowly poured into a mixture of ice/Na2CO3 /K2CO3 and was extracted with chloroform (4×250 ml). The solvent was removed in vacuo and the residue was purified by column chromatography on silica eluting with 50% ether/hexanes to afford 8.4 g (24%) of 2-chloro-4-cyanopyridine, m.p. 69.5°-70.5° C. and 10.5 g (30%) of 3-chloro-4-cyanopyridine, m.p. 71.5°-72° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
[Compound]
Name
ice Na2CO3 K2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N+:6]([O-])=[CH:5][CH:4]=1)#[N:2].P(Cl)(Cl)([Cl:12])=O.P(Cl)(Cl)(Cl)(Cl)[Cl:16]>>[Cl:12][C:7]1[CH:8]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][N:6]=1.[Cl:16][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C1=CC=[N+](C=C1)[O-]
Name
Quantity
96 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
72 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
ice Na2CO3 K2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed at 120°-130° C. for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform (4×250 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica eluting with 50% ether/hexanes

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
ClC=1C=NC=CC1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05294612

Procedure details

A mixture of 4-cyanopyridine N-oxide (30 g, 0.25 mol), phosphorous oxychloride (96 ml, 0.35 mol) and phosphorous pentachloride (72 g, 0.38 mol) was refluxed at 120°-130° C. for 6 hours and then stirred at room temperature for 12 hours. The reaction mixture was slowly poured into a mixture of ice/Na2CO3 /K2CO3 and was extracted with chloroform (4×250 ml). The solvent was removed in vacuo and the residue was purified by column chromatography on silica eluting with 50% ether/hexanes to afford 8.4 g (24%) of 2-chloro-4-cyanopyridine, m.p. 69.5°-70.5° C. and 10.5 g (30%) of 3-chloro-4-cyanopyridine, m.p. 71.5°-72° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
[Compound]
Name
ice Na2CO3 K2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N+:6]([O-])=[CH:5][CH:4]=1)#[N:2].P(Cl)(Cl)([Cl:12])=O.P(Cl)(Cl)(Cl)(Cl)[Cl:16]>>[Cl:12][C:7]1[CH:8]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][N:6]=1.[Cl:16][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C1=CC=[N+](C=C1)[O-]
Name
Quantity
96 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
72 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
ice Na2CO3 K2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed at 120°-130° C. for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform (4×250 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica eluting with 50% ether/hexanes

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
ClC=1C=NC=CC1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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